(R)-3-Amino-1-(piperidin-1-yl)butan-1-one
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Overview
Description
®-3-Amino-1-(piperidin-1-yl)butan-1-one is a synthetic compound belonging to the class of cathinones, which are β-keto analogues of amphetamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-(piperidin-1-yl)butan-1-one typically involves the reaction of a suitable precursor with piperidine under controlled conditions. One common method involves the reductive amination of a ketone precursor with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of ®-3-Amino-1-(piperidin-1-yl)butan-1-one may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Enzymatic methods using biocatalysts like Candida antarctica lipase B have also been explored for the sustainable production of amides, including ®-3-Amino-1-(piperidin-1-yl)butan-1-one .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or amides.
Scientific Research Applications
®-3-Amino-1-(piperidin-1-yl)butan-1-one has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-3-Amino-1-(piperidin-1-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity .
Comparison with Similar Compounds
Similar Compounds
α-Piperidinobutiophenone: Another synthetic cathinone with similar stimulant properties.
Methylone: A β-keto analogue of methylenedioxymethamphetamine (MDMA) with psychoactive effects.
Butylone: Similar to methylone but with a butyl group instead of a methyl group.
Uniqueness
®-3-Amino-1-(piperidin-1-yl)butan-1-one is unique due to its specific structural configuration and the presence of both an amino group and a piperidine ring. This combination imparts distinct pharmacological properties and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3R)-3-amino-1-piperidin-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(10)7-9(12)11-5-3-2-4-6-11/h8H,2-7,10H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYBQDWGOUWDU-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)N1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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